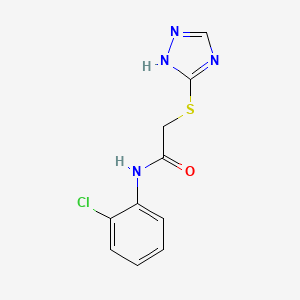

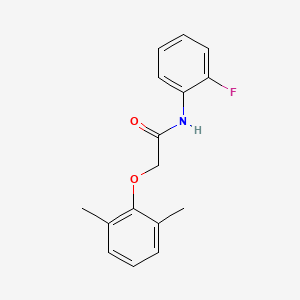

![molecular formula C18H28N6O B5551214 2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide is a compound involving the adamantyl group and a triazine ring which are significant in medicinal chemistry for their unique chemical and physical properties. While not directly researched under the exact name, closely related compounds serve as important intermediates in the synthesis of various triazine compounds and hold significance in structural and functional chemical studies.

Synthesis Analysis

The synthesis of related triazine compounds involves conventional organic synthesis routes including reactions under controlled conditions to ensure the attachment of the adamantyl group and the triazine ring. Typically, 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy confirm the structure of these intermediates. These methods provide a detailed understanding of the chemical structure and purity of the synthesized compounds (Geng et al., 2023).

Molecular Structure Analysis

The molecular structure of similar triazine derivatives is confirmed using single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are often employed to predict and verify the molecular structure, offering insights into the electron distribution and potential chemical reactivity of the molecule. The molecular structures optimized by DFT align with crystal structures determined by single-crystal X-ray diffraction, demonstrating the reliability of theoretical approaches in understanding chemical structures (Geng et al., 2023).

Chemical Reactions and Properties

Chemical properties of related compounds exhibit selectivity and potential reactivity towards certain biological targets, such as acetylcholinesterases, indicating their potential as therapeutic agents. However, specifics on the reactivity of 2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide remain under-researched in the context of these papers (Perola, Cellai, & Brufani, 1998).

Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Properties

- A study conducted by Eisa, Tantawy, and El-kerdawy (1990) on the synthesis of certain 2-aminoadamantane derivatives, including 2-(1-adamantyl-amino)-4-amino-s-triazine and its derivatives, revealed potent antimicrobial activities. These compounds showed marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Eisa, Tantawy, & El-kerdawy, 1990).

- The antimicrobial and hypoglycemic activities of N-(1-adamantyl)carbothioamide derivatives were explored by Al-Abdullah et al. (2015), demonstrating the compound's efficacy against pathogenic strains of bacteria and its potential in managing glucose levels, which could have implications for antimicrobial and diabetes research (Al-Abdullah et al., 2015).

Anti-inflammatory Activities

- The synthesis and evaluation of novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives by Al-Omar et al. (2010) highlighted their significant anti-inflammatory activities. These findings suggest the potential of adamantylated compounds in developing anti-inflammatory treatments (Al-Omar et al., 2010).

Structural and Chemical Properties

- Kashino et al. (1998) investigated the methanol-water solvate of N-(1-adamantyl)acetamide, providing insights into the compound's structural and chemical properties, which are essential for understanding its interactions and stability in various environments (Kashino, Tateno, Hamada, & Haisa, 1998).

Synthesis and Modification

- The modification and synthesis of adamantylated compounds have been explored to enhance their biological activity. For instance, Bunev et al. (2013) focused on the crystal structure and synthesis of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, shedding light on the compound's potential for further modification and application in medicinal chemistry (Bunev et al., 2013).

Propiedades

IUPAC Name |

2-(1-adamantyl)-N-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6O/c1-24(2)17-22-14(21-16(19)23-17)10-20-15(25)9-18-6-11-3-12(7-18)5-13(4-11)8-18/h11-13H,3-10H2,1-2H3,(H,20,25)(H2,19,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWUQJDMTYWBGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CNC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

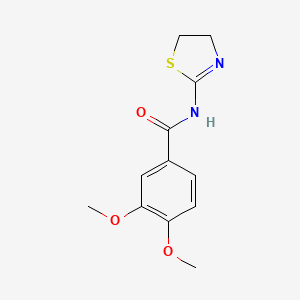

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5551137.png)

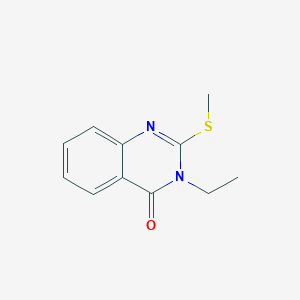

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

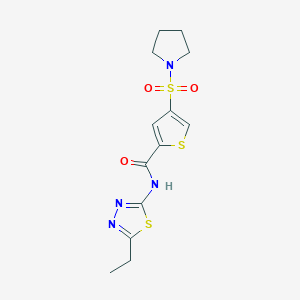

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)

![2,3-dimethyl-6-[2-(2-naphthyloxy)propanoyl]-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5551228.png)